molecular formula C12H18 B1593508 1,4-Dipropylbenzene CAS No. 4815-57-0

1,4-Dipropylbenzene

Cat. No. B1593508
CAS RN: 4815-57-0
M. Wt: 162.27 g/mol
InChI Key: PHUANMGFAOCUOQ-UHFFFAOYSA-N
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Description

1,4-Dipropylbenzene, also known as p-dipropylbenzene or 1,4-Di-n-propylbenzene, is a chemical compound with the molecular formula C12H18 . It has a molecular weight of 162.27 g/mol .


Synthesis Analysis

The synthesis of diisopropylbenzenes typically involves the alkylation of benzene or isopropylbenzene with propylene . This reaction is catalyzed by various Lewis acids, such as aluminium trichloride .


Molecular Structure Analysis

The IUPAC name for 1,4-Dipropylbenzene is 1,4-dipropylbenzene . The InChI representation is InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 . The Canonical SMILES representation is CCCC1=CC=C(C=C1)CCC .


Physical And Chemical Properties Analysis

1,4-Dipropylbenzene has a molecular weight of 162.27 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 162.140850574 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 12 .

Scientific Research Applications

Reactive Spin State Analysis

  • Reactive Spin State in 1,4-Dehydrobenzenes : Research by Lockhart and Bergman (1981) explored the spin states of 1,4-dehydrobenzenes, which are related to 1,4-dipropylbenzene. They used thermolysis of diethynyl olefins and observed the singlet state in the reaction, indicating the significance of these compounds in understanding the spin states of biradicals in chemical reactions (Lockhart & Bergman, 1981).

Phenylene Ring Dynamics

  • Phenylene Ring Dynamics : In the study of 1,4-diphenoxybenzene, Clayden et al. (1990) analyzed the dynamics of phenylene rings. This research is relevant to understanding the structural and dynamic properties of similar benzene derivatives like 1,4-dipropylbenzene (Clayden, Williams, & O'Mahoney, 1990).

Crystal Lattice Analysis

  • Distyrylbenzene Derivatives and Their Crystal Lattices : Bartholomew et al. (2000) investigated various 1,4-distyrylbenzene derivatives to study the effects of substitution on crystal lattices. This research helps in understanding how modifications in benzene derivatives like 1,4-dipropylbenzene can influence their crystal structures (Bartholomew, Bazan, Bu, & Lachicotte, 2000).

Zeolite Reaction Mechanisms

  • Zeolite Reaction Mechanisms Explored with n-Propylbenzene : A study by Tsai and Wang (1992) used n-propylbenzene, a compound structurally related to 1,4-dipropylbenzene, to explore reaction mechanisms within zeolites. This offers insights into how similar compounds interact with zeolites and their internal pore structures (Tsai & Wang, 1992).

Photoreactions of Diaryl Ethers

  • Photoreactions in Diaryl Ethers : Hageman, Louwerse, and Mijs (1969) studied the photoreactions of compounds like diphenyl ether and 1,4-diphenoxybenzene. Their findings provide a foundation for understanding the photochemical behavior of related compounds such as 1,4-dipropylbenzene (Hageman, Louwerse, & Mijs, 1969).

Gas Permeability in Polymers

  • Poly(p-phenyleneethynylene)s and Gas Permeability : Research by Sakaguchi et al. (2011) focused on polymers derived from dipropynylbenzene with various alkoxy and alkyl groups, investigating their gas permeability. This is relevant for understanding the properties of polymers based on benzene derivatives like 1,4-dipropylbenzene (Sakaguchi, Sanada, Nakasuji, & Hashimoto, 2011).

Safety And Hazards

1,4-Dipropylbenzene is classified as a combustible liquid . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, wearing protective clothing, and ensuring adequate ventilation . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1,4-dipropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUANMGFAOCUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197441
Record name Benzene, 1,4-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dipropylbenzene

CAS RN

4815-57-0
Record name Benzene, 1,4-dipropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
YH Hsu, LC Kuo, CC Liao, HS Lin… - Journal of the Chinese …, 1984 - Wiley Online Library
The cycloadditions of the title compound, 1, a masked 3, 6‐dipropyl‐o‐benzoquinone to various disubstituted (diethyl maleate, diethyl fumarate, trans‐ and cis‐stilbene, and …
Number of citations: 4 onlinelibrary.wiley.com
LM Liao, JF Li, GD Lei - Journal of Structural Chemistry, 2016 - Springer
A new molecular structural characterization (MSC) method called the molecular vertex eigenvalue correlative index (MVECI) is constructed and used to describe the structures of 122 …
Number of citations: 1 link.springer.com
O Ouattara, MGR Kone, TS Affi, K Bamba… - Journal of Engineering …, 2018 - academia.edu
This work deals with the prediction of the lipophilicity of forty-four (44) aromatic substances whoseexperimental values of lipophilicity are non-existent to date. Using QSPR models of …
Number of citations: 5 www.academia.edu
CL Yaws, M Rahate - Chemical Engineering, 2010 - search.proquest.com
The solubility of water in the hydrocarbons that comprise crude oil is an increasingly important issue in view of processing, safety and environmental considerations surrounding product …
Number of citations: 2 search.proquest.com
M Sasaki, M Goto - Fuel, 2009 - Elsevier
Supercritical water has been focused on as an environmentally attractive reaction media where organic materials can be decomposed into smaller molecules. The reaction behavior of …
Number of citations: 112 www.sciencedirect.com
LC Porto, ÉS Souza, B da Silva Junkes, RA Yunes… - Talanta, 2008 - Elsevier
The semi-empirical topological index, I ET , was developed and optimized to describe the chromatographic retention of alkylbenzenes on the squalane stationary phase. The simple …
Number of citations: 43 www.sciencedirect.com
SS Sazhin, VM Gun'ko, R Nasiri - Fuel, 2016 - Elsevier
The quantum-chemical methods used for describing the processes at the surface of Diesel fuel droplets are summarised. Some results relevant to practical engineering application in …
Number of citations: 16 www.sciencedirect.com
W Wahyudiono, S Machmudah, M Goto - Engineering Journal, 2013 - engj.org
Recently, the utilization of sub and supercritical water has been proposed to recover waste substances from biomass. This is important not only for prevention of environmental issues, …
Number of citations: 65 www.engj.org
JD Weckwerth, PW Carr, MF Vitha… - Analytical …, 1998 - ACS Publications
Gas−apolane partition coefficients (L 87 ) of 157 nonpolar and polar organic solutes, spanning a wide range of functional groups, dipolarities, and hydrogen-bonding capabilities, are …
Number of citations: 34 pubs.acs.org
IG Zenkevich - Journal of structural chemistry, 1996 - Springer
It is shown that using additive schemes complying with the general principle of structural analogy for all molecular transformations is admissible for calculating gas chromatographic …
Number of citations: 4 link.springer.com

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